cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime
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Overview
Description
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. Its unique structure, which includes cyclopropyl and pyridinyl groups, contributes to its diverse chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of a 3-pyridinyl intermediate through a series of reactions, such as halogenation and subsequent substitution reactions.
Cyclopropylation: The pyridinyl intermediate is then subjected to cyclopropylation using cyclopropyl halides under basic conditions to introduce the cyclopropyl groups.
Methanone Formation: The resulting compound undergoes further reactions to form the methanone group.
O-Methyloxime Formation: Finally, the methanone derivative is treated with hydroxylamine and methanol to form the O-methyloxime group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime can be compared with other similar compounds, such as:
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime: Similar structure but with an ethyloxime group instead of a methyloxime group.
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-butyloxime: Contains a butyloxime group, leading to different chemical properties and reactivity.
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-propyloxime: Features a propyloxime group, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-16-15-13(10-4-5-10)11-6-7-12(14-8-11)9-2-3-9/h6-10H,2-5H2,1H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJJJLHGCHBSFQ-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1CC1)C2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1CC1)\C2=CN=C(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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